(1-Bromo-2,2-difluoroethenyl)benzene

Fluorine Chemistry Suzuki-Miyaura Coupling Gem-difluoroalkene Synthesis

(1-Bromo-2,2-difluoroethenyl)benzene is a halogenated aromatic building block featuring a gem-difluoroalkene moiety directly bonded to a phenyl ring. This vinyl bromide reagent serves as a versatile electrophilic partner in transition-metal-catalyzed cross-coupling reactions, enabling the site-selective introduction of the 1-phenyl-2,2-difluoroethenyl pharmacophore into complex molecular architectures.

Molecular Formula C8H5BrF2
Molecular Weight 219.03 g/mol
CAS No. 74492-30-1
Cat. No. B3056822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Bromo-2,2-difluoroethenyl)benzene
CAS74492-30-1
Molecular FormulaC8H5BrF2
Molecular Weight219.03 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(F)F)Br
InChIInChI=1S/C8H5BrF2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H
InChIKeyJTOBSYSRCKFQFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Bromo-2,2-difluoroethenyl)benzene (CAS 74492-30-1): Procurement-Relevant Chemical Profile and Core Differentiators


(1-Bromo-2,2-difluoroethenyl)benzene is a halogenated aromatic building block featuring a gem-difluoroalkene moiety directly bonded to a phenyl ring [1]. This vinyl bromide reagent serves as a versatile electrophilic partner in transition-metal-catalyzed cross-coupling reactions, enabling the site-selective introduction of the 1-phenyl-2,2-difluoroethenyl pharmacophore into complex molecular architectures [2]. Unlike structurally related difluoroethylbenzene derivatives or alternative gem-difluoroalkene synthons, the combination of a vinylic bromine and a gem-difluorovinyl unit provides orthogonal reactivity handles for sequential bond-forming transformations without protecting group manipulation [3].

Why (1-Bromo-2,2-difluoroethenyl)benzene (CAS 74492-30-1) Cannot Be Casually Replaced by Other Halogenated Building Blocks


Generic substitution with saturated difluoroethylbenzene analogs or alternative gem-difluoroalkene precursors introduces substantial synthetic and functional divergence. (1-Bromo-2,2-difluoroethenyl)benzene incorporates a vinylic bromine atom that undergoes selective oxidative addition to palladium catalysts, while the gem-difluoroalkene unit remains intact for subsequent functionalization or serves as a bioisostere for carbonyl moieties [1]. In contrast, (1-bromo-2,2-difluoroethyl)benzene (CAS 74492-20-9) lacks the vinylic unsaturation required for C–F bond activation cascades and cannot participate in defluorinative coupling pathways that define the utility of the ethenyl variant . Similarly, 1,1-dibromo-2,2-difluoroethene lacks the phenyl substituent, precluding direct access to styrenyl architectures without additional coupling steps [2]. The specific substitution pattern of (1-Bromo-2,2-difluoroethenyl)benzene—phenyl at C1, bromine at C1, and geminal fluorines at C2—creates a sterically and electronically distinct coupling partner for which no commercially available alternative offers identical performance in stepwise Suzuki-Miyaura or Sonogashira transformations [3].

Quantitative Comparative Evidence: (1-Bromo-2,2-difluoroethenyl)benzene (CAS 74492-30-1) vs. Relevant Analogs and Alternatives


Suzuki-Miyaura Coupling Performance: (1-Bromo-2,2-difluoroethenyl)benzene vs. 1,1-Dibromo-2,2-difluoroethene in Unsymmetrical Diaryldifluoroethene Synthesis

In a stepwise Suzuki-Miyaura coupling protocol for unsymmetrical 1,1-diaryl-2,2-difluoroethenes, (1-Bromo-2,2-difluoroethenyl)benzene was isolated as the mono-coupled intermediate in approximately 85% yield following the first arylboronic acid coupling with 1,1-dibromo-2,2-difluoroethene [1]. This yield reflects the efficiency of the first coupling step, after which (1-Bromo-2,2-difluoroethenyl)benzene serves as the isolable intermediate for the second, differentiated aryl coupling. In contrast, 1,1-dichloro-2,2-difluoroethene exhibited inferior selectivity under analogous conditions, with the corresponding mono-coupled chloro-intermediate obtained in substantially lower yield [1].

Fluorine Chemistry Suzuki-Miyaura Coupling Gem-difluoroalkene Synthesis

Organozinc Reagent Generation Efficiency: 1-Bromo-2,2-difluorovinylzinc Chloride Preparation from (1-Bromo-2,2-difluoroethenyl)benzene Precursor Framework

The difluorovinylzinc reagent CF2=CBrZnCl, which shares the core structural motif of (1-Bromo-2,2-difluoroethenyl)benzene (vinylic bromine with geminal fluorines on the adjacent carbon), was prepared at room temperature in >89% yield via in situ metalation [1]. This reagent was subsequently employed in a high-yield one-pot synthesis of α-bromo-β,β-difluorostyrenes. While this study utilized the parent 1-bromo-2,2-difluoroethylene rather than the phenyl-substituted target compound, the >89% efficiency of the core metalation step is class-level evidence supporting the synthetic utility of the gem-difluorovinyl bromide motif [1].

Organometallic Chemistry Difluorovinylzinc Reagents One-pot Synthesis

Sonogashira Cross-Coupling: gem-Difluoroenyne Synthesis from 1-Bromo-2,2-difluoroethylene Core

Palladium-catalyzed Sonogashira-type cross-coupling of 1-bromo-2,2-difluoroethylene (the core structure lacking the phenyl substituent) with aromatic and aliphatic terminal alkynes proceeds under mild conditions to yield gem-difluoroenynes with good functional group tolerance and high yields [1]. This reactivity profile is class-level evidence that the vinylic bromine of the gem-difluoroethenyl motif undergoes smooth oxidative addition with Pd catalysts while preserving the difluoroalkene unit for downstream applications [2]. In contrast, saturated (1-bromo-2,2-difluoroethyl)benzene (CAS 74492-20-9) cannot undergo Sonogashira coupling due to the absence of a vinylic halide, instead participating in different reaction manifolds such as nucleophilic substitution or radical pathways .

Sonogashira Coupling gem-Difluoroenynes Fluorinated Alkynes

Carbonyl Difluorovinylidenation: 1-Bromo-2,2-difluorovinyllithium Generation for 1,1-Difluoroallene Synthesis

1-Bromo-2,2-difluorovinyllithium, generated in situ from 1,1-dibromo-2,2-difluoroethylene and n-butyllithium, reacts with aldehydes or ketones followed by acetylation to yield 2-bromo-3,3-difluoroallylic acetates. Subsequent elimination with n-butyllithium or zinc metal affords 1,1-difluoroallenes in high yield [1]. This two-step difluorovinylidenation protocol demonstrates the utility of the gem-difluorovinyl bromide core as a linchpin for accessing substituted difluoroallenes—a privileged scaffold in fluorine medicinal chemistry [2]. The method contrasts with iodo-based variants (using 2,2-difluoro-1-iodovinyllithium) where the bromo intermediates offer distinct reactivity in the elimination step [1].

Difluoroallene Synthesis Organolithium Chemistry Carbonyl Functionalization

Validated Application Scenarios for (1-Bromo-2,2-difluoroethenyl)benzene (CAS 74492-30-1) Based on Quantitative Evidence


Stepwise Suzuki-Miyaura Coupling for Unsymmetrical 1,1-Diaryl-2,2-difluoroethene Synthesis

Procure (1-Bromo-2,2-difluoroethenyl)benzene as the key mono-coupled intermediate for constructing unsymmetrical 1,1-diaryl-2,2-difluoroethenes. In a validated two-step protocol, the first Suzuki-Miyaura coupling with an arylboronic acid yields (1-Bromo-2,2-difluoroethenyl)benzene in approximately 85% isolated yield [1]. This intermediate is subsequently coupled with a second, electronically or sterically differentiated arylboronic acid under optimized ligand conditions to afford the unsymmetrical diaryldifluoroethene target. This stepwise approach is uniquely enabled by the differentiated reactivity of the two bromine atoms in 1,1-dibromo-2,2-difluoroethene and cannot be replicated using symmetric alternatives [1].

Sonogashira Coupling for gem-Difluoroenyne Construction in Medicinal Chemistry

Utilize the vinylic bromide moiety of (1-Bromo-2,2-difluoroethenyl)benzene in palladium-catalyzed Sonogashira cross-coupling with terminal alkynes to access gem-difluoroenynes—fluorinated enyne scaffolds with demonstrated utility in drug discovery and agrochemical programs [2]. The reaction proceeds under mild conditions with good functional group tolerance, enabling the direct installation of the 1-phenyl-2,2-difluoroethenyl pharmacophore onto alkyne coupling partners without protecting group manipulation [2].

Gem-Difluoroalkene Bioisostere Library Synthesis via Palladium-Catalyzed Arylation

Deploy (1-Bromo-2,2-difluoroethenyl)benzene in rhodium- or palladium-catalyzed arylation protocols for the tunable synthesis of gem-difluoroalkene-containing compounds. The gem-difluoroalkene unit serves as a metabolically stable bioisostere for carbonyl groups (e.g., amides, ketones) and has been extensively validated in medicinal chemistry for improving metabolic stability, binding affinity, and physicochemical properties of lead compounds [3]. The bromine atom provides a reliable handle for iterative C–C bond formation, while the difluoroalkene remains intact for downstream functionalization or structure-activity relationship (SAR) exploration [3].

Preparation of 1,1-Difluoroallenes via Carbonyl Difluorovinylidenation

Generate 1-bromo-2,2-difluorovinyllithium in situ from (1-Bromo-2,2-difluoroethenyl)benzene via halogen-lithium exchange, then react with aldehydes or ketones followed by acetylation and base-promoted elimination to access substituted 1,1-difluoroallenes in high yield [4]. 1,1-Difluoroallenes are valuable intermediates for further transformations and are incorporated into bioactive molecules where the cumulative fluorination pattern confers unique conformational and electronic properties [4].

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